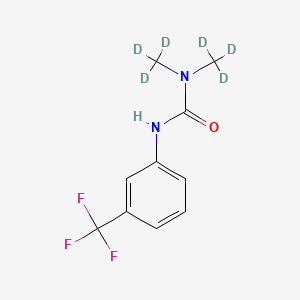
Fluometuron-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluometuron-d6 is a deuterium-labeled analog of fluometuron, a widely used herbicide. The compound is primarily utilized in scientific research to study the behavior and metabolism of fluometuron in various environments. The deuterium labeling allows for precise tracking and quantification in experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluometuron-d6 is synthesized by incorporating deuterium into the molecular structure of fluometuron. The process typically involves the deuteration of 4-nitrobenzaldehyde, followed by subsequent reactions to form the final compound . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of specialized equipment and techniques is essential to achieve the desired level of deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
Fluometuron-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction may yield deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Fluometuron-d6 has a wide range of scientific research applications, including:
Mécanisme D'action
Fluometuron-d6 exerts its effects by inhibiting photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking in experimental studies .
Comparaison Avec Des Composés Similaires
Fluometuron-d6 is part of the phenylurea herbicide family, which includes other compounds such as diuron, linuron, and monuron . Compared to these compounds, this compound offers unique advantages in research due to its deuterium labeling, which allows for more accurate tracking and quantification in studies . The structural similarities among these compounds enable cross-reactivity in certain assays, but the deuterium labeling provides a distinct marker for this compound .
List of Similar Compounds
- Diuron
- Linuron
- Monuron
- Chlorotoluron
- Isoproturon
Propriétés
Formule moléculaire |
C10H11F3N2O |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1,1-bis(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)/i1D3,2D3 |
Clé InChI |
RZILCCPWPBTYDO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





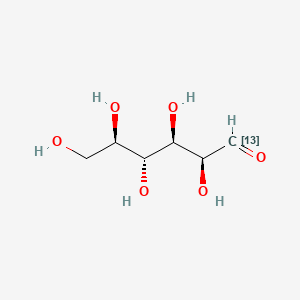
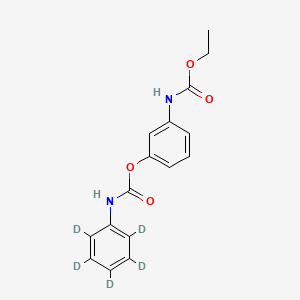
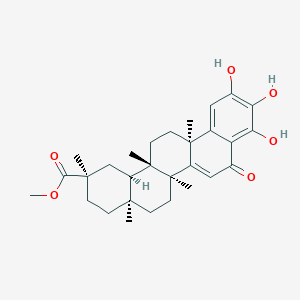
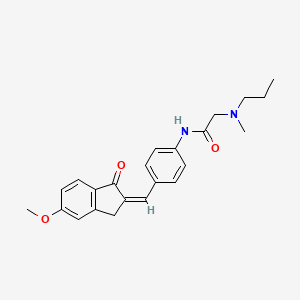
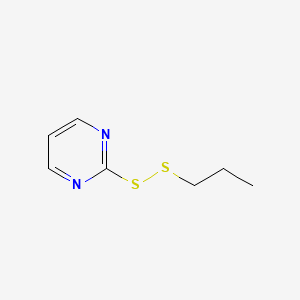
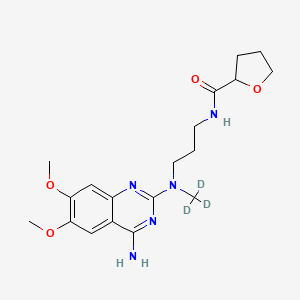
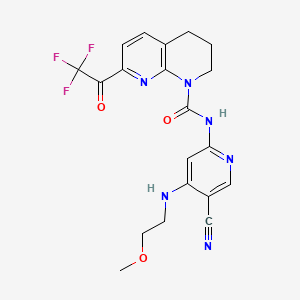
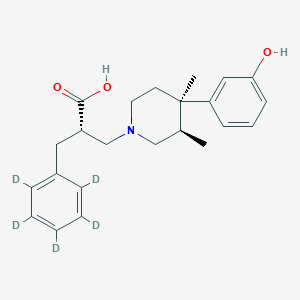
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)

